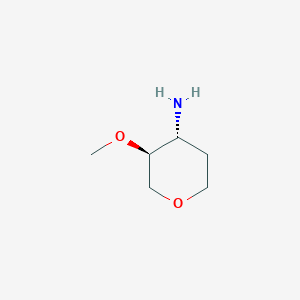
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like this typically belong to the class of organic compounds known as quinazolines and derivatives. Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the compound’s molecular weight, structural features, and the spatial arrangement of atoms .Chemical Reactions Analysis
The chemical reactions involving such compounds can be studied using techniques like IR spectroscopy and UV/Vis spectroscopy. These techniques can provide information about the types of bonds in the compound and their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. These might include determining the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Anticonvulsant Activities
Research has explored the synthesis and evaluation of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylacetamide derivatives for anticonvulsant activities. In a study by Kothayer et al. (2019), derivatives were synthesized and evaluated according to the Anticonvulsant Drug Development Program protocol. One derivative showed promising activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, indicating potential as anticonvulsant agents. Docking studies suggested GABAA binding as a mechanism of action, with in silico drug likeliness parameters indicating that the compounds can cross the blood-brain barrier without violating Lipinski's rule of five (Kothayer et al., 2019).
Antimicrobial and Anti-inflammatory Properties
Several studies have synthesized and characterized this compound derivatives to evaluate their pharmacological activities, including antimicrobial and anti-inflammatory properties. Rajveer et al. (2010) conducted research on substituted 6-bromoquinazolinones, known for pharmacological importance like anti-inflammatory, analgesic, and antibacterial activity. The study aimed at synthesizing derivatives to carry out their pharmacological activities, indicating the compound's potential in these areas (Rajveer et al., 2010).
Analgesic Activities
Alagarsamy et al. (2015) synthesized novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides and investigated them for analgesic, anti-inflammatory, and ulcerogenic index activities. Among these, one compound showed the most potent analgesic and anti-inflammatory activities in the series and was moderately more potent compared to the reference standard diclofenac sodium, with mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-24-21-13-6-5-12-20(21)23(28)26(16)19-11-7-10-18(15-19)25-22(27)14-17-8-3-2-4-9-17/h2-13,15H,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUXRAUPIGVKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
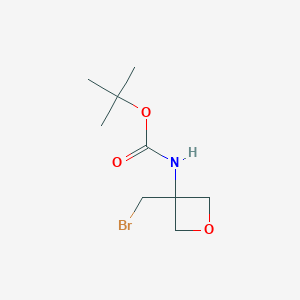
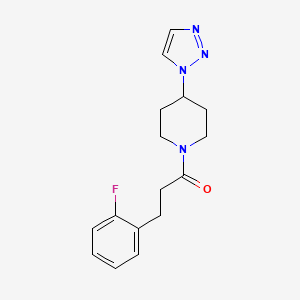
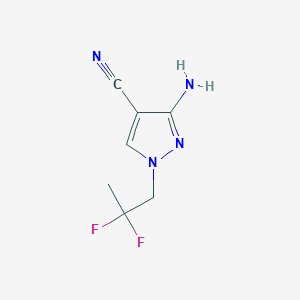
![N-(3,4-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2944843.png)
![ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B2944845.png)
![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2944849.png)


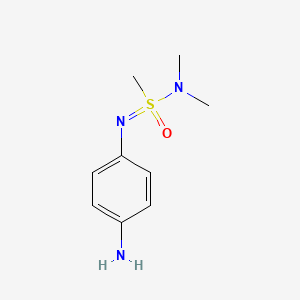

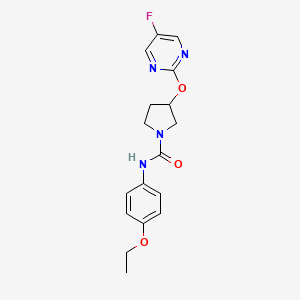
![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/no-structure.png)
![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2944861.png)
